molecular formula C20H18N2O4 B2579997 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid CAS No. 313957-43-6

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid

Cat. No.: B2579997
CAS No.: 313957-43-6
M. Wt: 350.374
InChI Key: GTRXDLWUVNCUFR-UVZCHINQSA-N
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Description

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid is a complex organic compound characterized by its unique structure, which includes benzamido and phenyl groups attached to a penta-2,4-dienamido backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of benzamido and phenyl-substituted dienes under controlled conditions. The reaction often requires the use of catalysts such as trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid is unique due to its specific combination of benzamido and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18(24)14-21-20(26)17(13-7-10-15-8-3-1-4-9-15)22-19(25)16-11-5-2-6-12-16/h1-13H,14H2,(H,21,26)(H,22,25)(H,23,24)/b10-7+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRXDLWUVNCUFR-UVZCHINQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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